Octyl isononanoate

Description

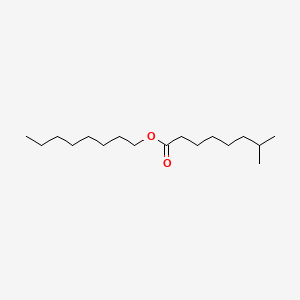

Structure

2D Structure

3D Structure

Properties

CAS No. |

84878-30-8 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

octyl 7-methyloctanoate |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-12-15-19-17(18)14-11-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |

InChI Key |

YPMOZWCBANATQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octyl Isononanoate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isononanoate, commonly referred to as ethylhexyl isononanoate in the cosmetic and pharmaceutical industries, is a versatile ester prized for its emollient properties and excellent compatibility with a wide range of formulations. This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on the isomeric complexity inherent in its constituent alcohol and carboxylic acid moieties. This document will elucidate the primary chemical structures, explore the common isomers encountered in commercial-grade materials, and provide relevant physicochemical data. Furthermore, detailed experimental protocols for its synthesis and analysis are presented to support research and development activities.

Core Chemical Structure and Nomenclature

This compound is the ester formed from the reaction of an eight-carbon branched-chain alcohol (octanol isomer) and a nine-carbon branched-chain carboxylic acid (isononanoic acid). Its chemical formula is C₁₇H₃₄O₂.[1] The nomenclature can be ambiguous due to the various possible isomers of both the alcohol and the acid.

However, in commercial applications, "this compound" predominantly refers to 2-ethylhexyl isononanoate . This specificity arises from the widespread industrial use of 2-ethylhexanol as the octanol (B41247) isomer. The "isononanoate" portion is derived from isononanoic acid, which is itself a mixture of C9 branched-chain carboxylic acid isomers. The most prevalent isomer in this mixture is 3,5,5-trimethylhexanoic acid , often comprising around 90% of the acid component.[2][3][4][5]

Therefore, the principal chemical structure of commercial this compound is 2-ethylhexyl 3,5,5-trimethylhexanoate .

Isomeric Complexity

The functionality and physicochemical properties of this compound are influenced by the isomeric composition of both its alcohol and carboxylic acid precursors.

Isomers of the "Octyl" (2-Ethylhexyl) Moiety

The term "octyl" can refer to several isomers of octanol. However, the use of 2-ethylhexanol is prevalent in the synthesis of this ester. 2-Ethylhexanol is a chiral molecule, existing as (R)- and (S)-enantiomers. Commercial 2-ethylhexanol is typically a racemic mixture.

Isomers of the "Isononanoate" Moiety

Isononanoic acid is produced industrially through the hydroformylation of diisobutylene followed by oxidation.[2] This process results in a mixture of structural isomers. Besides the major isomer, 3,5,5-trimethylhexanoic acid, other notable isomers present in technical-grade isononanoic acid include:

The presence and proportion of these isomers can affect properties such as viscosity, pour point, and solvency.

Physicochemical Properties

The properties of this compound make it a desirable ingredient in many formulations. It is a clear, colorless, and odorless liquid with a non-greasy feel.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molar Weight | 270.45 g/mol | [6] |

| Melting Point | ~ -20 °C | [1] |

| Boiling Point | ~ 294 - 304 °C | [1][7] |

| Density | ~ 0.86 - 0.88 g/cm³ | [1] |

| Flash Point | ~ 147 °C | [7] |

| Solubility | Insoluble in water; Soluble in oils and alcohols. | [1] |

Experimental Protocols

Synthesis of 2-Ethylhexyl Isononanoate via Esterification

This protocol describes the laboratory-scale synthesis of 2-ethylhexyl isononanoate from 2-ethylhexanol and isononanoic acid.

Materials:

-

Isononanoic acid (mixture of isomers)

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add isononanoic acid (1.0 mol), 2-ethylhexanol (1.1 mol), and toluene (200 mL).

-

Slowly add p-toluenesulfonic acid (0.02 mol) to the mixture while stirring.

-

Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude product can be further purified by vacuum distillation to obtain pure 2-ethylhexyl isononanoate.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound isomers. Specific parameters may need to be optimized for the available instrumentation and the specific isomeric profile of the sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of fatty acid esters (e.g., a mid-polarity column like a 35% silphenylene phase)

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers of this compound based on their retention times and mass spectra.

-

The mass spectra of the isomers will be very similar due to identical elemental composition. Isomer identification relies on subtle differences in fragmentation patterns and, more definitively, on comparison with reference standards if available. The relative abundance of each isomer can be estimated from the peak areas in the chromatogram.

-

Visualizations

Caption: Chemical structures of the primary this compound and its key isomers.

Caption: Workflow for the synthesis of this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. ISONONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. 2-ethylhexyl isononanoate | CAS#:71566-49-9 | Chemsrc [chemsrc.com]

- 7. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodscentscompany.com]

synthesis of octyl isononanoate from isononanoic acid and octanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile ester recognized for its exceptional emollient properties, making it a valuable ingredient in cosmetics, personal care products, and as a specialty lubricant.[1][2] It is a lightweight, non-greasy liquid synthesized from the esterification of isononanoic acid and octanol (B41247).[1] This guide provides a detailed overview of the synthesis of this compound, focusing on the prevalent acid-catalyzed and enzymatic methods. It includes comprehensive experimental protocols, quantitative data summaries, and diagrams of the reaction pathway and experimental workflow to support research and development professionals.

Isononanoic acid is a branched-chain nine-carbon fatty acid, and its esters are noted for enhancing the performance of lubricants by improving thermal and oxidative stability.[3][4] These characteristics make this compound a desirable compound in formulations requiring high stability and a smooth, non-greasy feel.[1]

Synthesis Methodologies

The primary route for synthesizing this compound is the Fischer-Speier esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid (isononanoic acid) and an alcohol (octanol).[5][6] An alternative, greener approach is enzymatic esterification, which utilizes lipases as catalysts under milder conditions.

Acid-Catalyzed Esterification (Fischer Esterification)

This method involves heating isononanoic acid and octanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The reaction is reversible, and to drive it towards the formation of the ester, the water produced as a byproduct is continuously removed, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane.[7][8][9]

Reaction Mechanism: The Fischer esterification mechanism proceeds through several reversible steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the isononanoic acid, increasing the electrophilicity of the carbonyl carbon.[5][10][11]

-

Nucleophilic Attack: The alcohol (octanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][11]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[12]

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.[11][12]

-

Deprotonation: The protonated ester is deprotonated to yield the final this compound ester and regenerate the acid catalyst.[11]

References

- 1. rawsource.com [rawsource.com]

- 2. ISONONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. market.us [market.us]

- 4. Isononyl isononanoate - Descrizione [tiiips.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of Octyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate, a branched-chain ester, is a versatile ingredient with significant applications in the pharmaceutical and cosmetic industries. Its unique physicochemical properties make it an excellent emollient, texture enhancer, and solvent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its applications, particularly in drug delivery systems.

Physicochemical Properties

The distinct molecular structure of this compound, the ester of 2-ethylhexanol and isononanoic acid, imparts a unique set of physical and chemical characteristics.[1][2] These properties are crucial for its function in various formulations. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [3] |

| Molecular Weight | 266.45 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Mild, characteristic ester odor | [3] |

| Density | ~0.86 – 0.88 g/cm³ | [3] |

| Boiling Point | ~294 °C | [3] |

| Melting Point | ~ -20 °C | [3] |

| Viscosity (at 25°C) | 4.3 cP | [1] |

| Refractive Index (at 25°C) | 1.434 | [1] |

| Flash Point | 127 °C | [1] |

| Solubility | Insoluble in water; Soluble in oils, alcohols, isopropyl alcohol, mineral oil, and vegetable oil. | [1][3] |

Experimental Protocols

The determination of the physicochemical properties of esters like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Density

The density of a liquid ester can be determined using a pycnometer or a digital density meter.

Method using a Pycnometer:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a Brookfield viscometer or a capillary viscometer.

Method using a Brookfield Viscometer:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Calibrate the viscometer using a standard fluid of known viscosity.

-

Pour the this compound sample into a suitable container.

-

Immerse the spindle into the sample up to the marked level.

-

Allow the sample to reach the desired temperature (e.g., 25°C).

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display.

Determination of Refractive Index

A refractometer, such as an Abbe refractometer, is used to measure the refractive index of liquids.

Method using an Abbe Refractometer:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Apply a few drops of the this compound sample onto the prism surface.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Applications in Drug Development

This compound's properties as a lightweight, non-greasy emollient make it a valuable excipient in topical and transdermal drug delivery systems.[3] Its ability to solubilize active pharmaceutical ingredients (APIs) enhances formulation stability and improves the aesthetic feel of creams, lotions, and ointments.[3] The branched nature of its structure contributes to a low viscosity and low freezing point, which can reduce the tackiness of other oils in a formulation.[1][2]

Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining key physicochemical properties.

Role of this compound as an Emollient in Topical Formulations

Caption: Role of this compound as an emollient and formulation enhancer.

References

An In-depth Technical Guide to Octyl Isononanoate and Related Esters

This technical guide provides a comprehensive overview of octyl isononanoate, a term often encompassing a group of closely related chemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical identity, properties, synthesis, applications, and safety of these versatile esters.

Chemical Identity, CAS Numbers, and Synonyms

The term "this compound" can be ambiguous as it is frequently used to refer to several structurally similar esters. This ambiguity arises from the use of different branched isomers of both the alcohol (e.g., 2-ethylhexanol, isononyl alcohol) and the carboxylic acid (isononanoic acid) used in the synthesis. The most common variants are ethylhexyl isononanoate and isononyl isononanoate. Below is a clarification of these compounds, their CAS numbers, and synonyms.

Table 1: CAS Numbers and Synonyms of Common Isononanoate Esters

| Common Name/INCI Name | CAS Number | Molecular Formula | Key Synonyms |

| Ethylhexyl Isononanoate | 71566-49-9 | C₁₇H₃₄O₂ | 2-Ethylhexyl isononanoate, this compound[1][2][3][4][5][6] |

| This compound | 84878-30-8 | C₁₇H₃₄O₂ | 2-ethylhexyl isononanoate, isononyl octanoate[7][8] |

| Isononyl Isononanoate | 59219-71-5 | C₁₈H₃₆O₂ | 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate[9][10][11][12] |

| Isononyl Isononanoate | 27458-92-0 | C₁₈H₃₆O₂ | Isononyl Nonanoate[13] |

The following diagram illustrates the relationship between these commonly confused terms.

Physicochemical Properties

Isononanoate esters are characterized as clear, colorless to pale yellow liquids with a mild characteristic odor.[7] They are lightweight, non-greasy emollients with low viscosity.[3][8] The branched nature of their chemical structure imparts a low freezing point and reduces tackiness when mixed with heavier oils.[3][10] They are generally insoluble in water but soluble in most organic solvents, oils, and alcohols.[7][9]

Table 2: Physicochemical Data for Isononanoate Esters

| Property | Ethylhexyl Isononanoate (CAS: 71566-49-9) | This compound (CAS: 84878-30-8) | Isononyl Isononanoate (CAS: 59219-71-5) |

| Molecular Weight | 270.45 g/mol [3][14] | 266.45 g/mol [7] | 284.48 g/mol [9] |

| Boiling Point | ~303-304 °C @ 760 mmHg[3][14] | ~294 °C[7] | 286.4 °C @ 760 mmHg[12] |

| Melting Point | ~ -30 °C[9] | ~ -20 °C[7] | N/A |

| Density | ~0.862 g/cm³[14] | ~0.86 – 0.88 g/cm³[7] | ~0.856 g/mL @ 20°C[12] |

| Refractive Index | ~1.439 @ 25°C[9] | N/A | 1.432-1.440 @ 25°C[9] |

| Flash Point | ~147.1 °C[3][14] | 136.3 °C[12] | N/A |

| Saponification Value | N/A | N/A | 185-205 mg KOH/g[9] |

| Viscosity | Low[5][6] | 6 mPa·s @ 25°C[13] | 5.0-8.0 mPa·s @ 25°C[9] |

Synthesis of Isononanoate Esters

Isononanoate esters are synthesized via an esterification reaction between an alcohol and a carboxylic acid.[1][13] For example, isononyl isononanoate is produced by the reaction of isononyl alcohol with isononanoic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, sulfamic acid, or sulfuric acid.[7][12][13] The water produced as a byproduct is removed to drive the reaction to completion.[13]

Experimental Protocol: Synthesis of Isononyl Isononanoate

The following is a representative protocol for the laboratory-scale synthesis of isononyl isononanoate based on patent literature.[7][12]

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark water separator, add isononanoic acid, isononyl alcohol, a water-carrying agent (e.g., cyclohexane (B81311) or xylene), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfamic acid).[7]

-

Esterification: Heat the mixture while stirring. Once the solids are dissolved, maintain a constant stirring speed. When the temperature reaches approximately 90°C, begin reflux.[7]

-

Reaction Monitoring: Continue the reflux for 1 to 5 hours, collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when no more water is generated.[7]

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the remaining acid catalyst by adding a saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate solution.[7][12]

-

Purification: Allow the layers to separate and collect the organic layer. Wash the organic layer with water. Purify the crude isononyl isononanoate by distillation under reduced pressure, collecting the fraction corresponding to the product.[7][13]

Applications in Formulations

This compound and its related esters are primarily used in the cosmetic and personal care industries as emollients, skin-conditioning agents, and solvents.[1][8] Their non-greasy, lightweight feel and excellent spreadability make them ideal for use in a wide range of topical formulations, including creams, lotions, sunscreens, and hair care products.[5][7][8]

Key functions in formulations include:

-

Emolliency: They soften and smooth the skin by forming a protective barrier that reduces moisture loss.[13]

-

Solubilizer: They can enhance the solubility of active ingredients and UV filters in a formulation.[3][7]

-

Texture Modifier: They reduce the tackiness of heavier oils and improve the sensory feel of the final product, providing a dry, silky finish.[3][10]

-

Pigment Dispersion: They exhibit good dispersion properties for pigments, making them useful in color cosmetics.[13]

-

Silicone Compatibility: They have high solubility for silicone oils and can help prevent the precipitation of silicones at low temperatures.[13]

Analytical Methods

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard and effective technique for the analysis and quality control of isononanoate esters.[15] This method allows for the separation, identification, and quantification of the ester and any potential impurities or unreacted starting materials.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of an isononanoate ester in a cosmetic matrix. Method parameters would need to be optimized for specific analytes and instrumentation.

-

Sample Preparation:

-

Accurately weigh a known amount of the sample matrix.

-

Perform a liquid-liquid extraction using a suitable solvent like hexane (B92381) or diethyl ether to isolate the lipid-soluble components, including the ester.

-

Concentrate the extract under a stream of nitrogen.

-

Reconstitute the sample in a known volume of an appropriate solvent (e.g., hexane) and add an internal standard (e.g., heptanoic acid or nonanoic acid).[16]

-

-

GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used.[15]

-

Injection: Inject 1 µL of the prepared sample into the GC system.

-

Oven Program: Start with an initial temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280-300°C at a rate of 10-20°C/min. Hold at the final temperature for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Use electron ionization (EI) mode. Scan a mass range of approximately m/z 40-500.

-

-

Data Analysis:

-

Identify the isononanoate ester peak based on its retention time and comparison of its mass spectrum to a reference library.

-

Quantify the ester by comparing its peak area to that of the internal standard.

-

Safety and Toxicology

The safety of pelargonic acid (nonanoic acid) and its esters, including isononyl isononanoate and ethylhexyl isononanoate, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products in the present practices of use and concentration when formulated to be non-irritating.[17][18][19] Studies indicate that these esters are not genotoxic and are not dermal irritants or sensitizers at typical use concentrations.[19]

Table 3: Toxicological Data

| Test | Result | Reference |

| Acute Oral Toxicity (LD50) | > 5 g/kg | [10] |

| Ocular Irritation | Minimally irritating | [10] |

| Skin Irritation | Minimally irritating | [10] |

| Sensitization | Not a sensitizer | [19] |

| Genotoxicity | Not genotoxic | [19] |

The CIR Expert Panel noted that these ingredients may enhance the dermal penetration of other compounds, and care should be taken when formulating products containing other ingredients where dermal absorption is a concern.[19]

References

- 1. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]

- 2. sincereskincare.com [sincereskincare.com]

- 3. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]

- 8. rawsource.com [rawsource.com]

- 9. chembk.com [chembk.com]

- 10. HallStar® this compound | Hallstar BPC [hallstarbeauty.com]

- 11. ulprospector.com [ulprospector.com]

- 12. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]

- 13. Isononyl isononanoate - Descrizione [tiiips.com]

- 14. 2-ethylhexyl isononanoate | CAS#:71566-49-9 | Chemsrc [chemsrc.com]

- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 16. benchchem.com [benchchem.com]

- 17. Ethylhexyl Isononanoate | C17H34O2 | CID 116723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 19. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Solubility of Octyl Isononanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octyl isononanoate, a widely used emollient ester in the pharmaceutical and cosmetic industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing the delivery of active pharmaceutical ingredients (APIs). This document details its solubility in various organic solvents, provides experimental protocols for solubility determination, and presents logical workflows for assessing miscibility.

Core Concepts: Solubility and Miscibility

In the context of this guide, solubility refers to the ability of a solute (this compound) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, the term miscibility is often used to describe the ability of two liquids to mix in all proportions, forming a single phase. For practical purposes in formulation science, high solubility is often analogous to miscibility.

This compound is a branched-chain ester, a chemical characteristic that imparts a low viscosity and a low freezing point.[1] Its non-polar nature generally dictates its solubility profile, adhering to the principle of "like dissolves like." Consequently, it exhibits good solubility in other non-polar to moderately polar organic solvents and is insoluble in polar solvents like water.[1][2][3]

Quantitative Solubility Data

While precise quantitative solubility data (e.g., g/100 mL at a specified temperature) for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its miscibility and compatibility with common cosmetic and pharmaceutical excipients are well-documented. The following tables summarize the available qualitative and compatibility data.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent Example | Solubility/Miscibility | Reference |

| Alcohols | Ethanol | Soluble | [4] |

| Isopropyl Alcohol | Soluble | [1] | |

| Oils | Mineral Oil | Soluble | [1] |

| Vegetable Oil | Soluble | [1] | |

| Hydrocarbons | - | Generally Soluble/Miscible | Inferred from non-polar nature |

| Esters | Other cosmetic esters | Generally Soluble/Miscible | [5] |

| Silicones | Volatile Silicones (e.g., Cyclomethicone) | Good Compatibility/Soluble | [4] |

| Polar Solvents | Water | Insoluble | [1][2][3] |

Table 2: Compatibility with Cosmetic Ingredients

| Ingredient Type | Compatibility | Notes | Reference |

| Cosmetic Esters | High | Often used in combination to modify skin feel and spreadability. | [5] |

| Silicone Fluids | Good | Can be used as a replacement for volatile silicones in some applications. | [4] |

| Vegetable Oils | High | Readily miscible, contributing to the overall emollience of a formulation. | [1] |

| Mineral Oil | High | Forms stable solutions. | [1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents. These protocols are based on established laboratory practices for organic compound analysis.[6][7]

Protocol 1: Qualitative Determination of Miscibility

This protocol provides a rapid assessment of whether this compound is miscible with a given liquid organic solvent at ambient temperature.

Materials:

-

This compound

-

Test solvent

-

Glass test tubes with stoppers

-

Pipettes (1 mL and 5 mL)

-

Vortex mixer

Procedure:

-

Pipette 1 mL of the test solvent into a clean, dry glass test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Allow the test tube to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture for the presence of a single, clear phase or two distinct layers.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible, or the solution appears cloudy or turbid.

-

Caption: Workflow for the qualitative determination of miscibility.

Protocol 2: Quantitative Determination of Solubility (Flask Method)

This protocol, adapted from the OECD 105 guideline for substances with solubility greater than 10⁻² g/L, can be used to determine the saturation concentration of this compound in a specific organic solvent.[2][8][9][10][11]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask at a constant temperature (e.g., 25°C ± 0.5°C). The amount of this compound should be more than what is expected to dissolve to ensure saturation.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal time to reach equilibrium.[2][9][10]

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in g/100 mL or % w/w) at the specified temperature.

-

Caption: Workflow for the quantitative determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The following diagram illustrates the key relationships influencing its solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound is a versatile emollient with excellent solubility in a wide array of non-polar and moderately polar organic solvents, including common alcohols, oils, and other cosmetic esters. Its insolubility in water is a key characteristic to consider during formulation. The provided experimental protocols offer robust methods for researchers and formulation scientists to determine its solubility and miscibility in specific solvent systems, thereby facilitating the development of stable and effective pharmaceutical and cosmetic products. For novel formulations, it is always recommended to perform solubility testing to confirm compatibility and avoid phase separation.

References

- 1. HallStar® this compound | Hallstar BPC [hallstarbeauty.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. rawsource.com [rawsource.com]

- 4. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodscentscompany.com]

- 5. specialchem.com [specialchem.com]

- 6. csub.edu [csub.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

spectroscopic analysis of octyl isononanoate (NMR, FT-IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of octyl isononanoate. This document details predicted data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented herein is essential for the characterization and quality control of this widely used emollient ester in various research and development applications.

Chemical Structure and Properties

This compound, systematically known as 2-ethylhexyl 3,5,5-trimethylhexanoate, is the ester formed from the reaction of 2-ethylhexanol and isononanoic acid (3,5,5-trimethylhexanoic acid)[1][2]. Its branched structure imparts unique physical properties, such as low viscosity and a low freezing point.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the various proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | Doublet of Doublets | 2H | -O-CH₂ -CH(CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~ 2.20 | Multiplet | 2H | -CO-CH₂ -CH(CH₃)- |

| ~ 1.55 | Multiplet | 1H | -O-CH₂-CH (CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~ 1.25 - 1.40 | Multiplet | 8H | -O-CH₂-CH(CH₂ CH₃)CH₂CH₂ CH₂ CH₃ |

| ~ 1.15 | Multiplet | 1H | -CO-CH₂-CH (CH₃)- |

| ~ 1.00 | Doublet | 3H | -CO-CH₂-CH(CH₃ )- |

| ~ 0.90 | Triplet | 6H | -O-CH₂-CH(CH₂CH₃ )CH₂CH₂CH₂CH₃ |

| ~ 0.88 | Singlet | 9H | -C(CH₃ )₃ |

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O (Ester Carbonyl) |

| ~ 67 | -O-C H₂- |

| ~ 51 | -CO-CH₂-C H(CH₃)- |

| ~ 44 | -CO-C H₂- |

| ~ 38 | -O-CH₂-C H(CH₂CH₃)- |

| ~ 31 | -C (CH₃)₃ |

| ~ 30 | Methylene carbons in the octyl chain |

| ~ 29 | Methylene carbons in the octyl chain |

| ~ 24 | Methylene carbon in the octyl chain |

| ~ 23 | -O-CH₂-CH(C H₂CH₃)- |

| ~ 19 | -CO-CH₂-CH(C H₃)- |

| ~ 14 | Terminal methyl carbon of the n-butyl group in the octyl chain |

| ~ 11 | Terminal methyl carbon of the ethyl group in the octyl chain |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for an aliphatic ester.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Strong | C-H stretching (alkane) |

| ~ 1740 - 1735 | Strong | C=O stretching (ester carbonyl)[6][7] |

| ~ 1460 | Medium | C-H bending (methylene) |

| ~ 1380 | Medium | C-H bending (methyl) |

| ~ 1250 - 1150 | Strong | C-O stretching (ester)[6][7] |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound would lead to fragmentation of the molecule. The predicted mass spectrum would likely show a molecular ion peak (M⁺) at m/z 270, although it may be of low intensity. Key fragmentation patterns for esters include cleavage at the C-O bond and rearrangements.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 270 | [C₁₇H₃₄O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Cleavage of the O-alkyl bond (loss of C₈H₁₇) |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

| 115 | [C₉H₁₉O]⁺ | Rearrangement and cleavage |

| 85 | [C₅H₉O]⁺ | Fragmentation of the isononanoyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the isononanoyl group |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40 - 500.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of data from different spectroscopic techniques.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-ethylhexyl 3,5,5-trimethylhexanoate | CAS#:70969-70-9 | Chemsrc [chemsrc.com]

- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethylhexyl acetate(103-09-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Solvants pour la RMN [sigmaaldrich.com]

thermal properties of octyl isononanoate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of octyl isononanoate, a widely used emollient in the pharmaceutical and cosmetic industries. Understanding the melting and boiling points of this ester is crucial for formulation development, stability testing, and manufacturing process design. This document outlines the key thermal characteristics, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties of this compound

This compound is the ester formed from the reaction of isononanoic acid and 2-ethylhexyl alcohol. Its branched-chain structure contributes to a low freezing point and viscosity, making it a valuable component in various formulations. The key thermal properties are summarized below.

Data Presentation: Thermal Properties

| Property | Value |

| Melting Point | ~ -20 °C |

| Boiling Point | ~ 294 °C |

Note: These values are approximate and can be influenced by the purity of the substance and the experimental conditions under which they are measured.

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is governed by internationally recognized standards to ensure accuracy and reproducibility. The following protocols are based on the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Based on OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a substance like this compound, which has a very low melting point, methods for determining the freezing point or pour point are most applicable.

Several methods can be employed for this determination:

-

Capillary Method: A small, solidified sample of this compound is introduced into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded as the melting range.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

-

Pour Point Method: This method is particularly useful for oils and liquids with low solidification points. The sample is cooled at a specified rate, and the temperature at which it ceases to flow when the container is tilted is recorded as the pour point, which is often used as an approximation of the melting point for such materials.

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Commonly used methods for determining the boiling point include:

-

Ebulliometer Method: An ebulliometer is a device specifically designed for the precise measurement of boiling points. It involves heating the liquid to its boiling point and measuring the temperature of the vapor-liquid equilibrium.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure (101.325 kPa)[1][2][3].

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured as the liquid boils. For a pure substance, the boiling point should remain constant throughout the distillation process.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): Similar to melting point determination, these thermal analysis techniques can be used to determine the boiling point by identifying the onset temperature of the endothermic boiling transition.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the thermal properties of a liquid substance like this compound.

Caption: Workflow for Thermal Property Determination.

References

An In-depth Technical Guide to the Surface Tension and Spreading Coefficient of Octyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile emollient ester widely utilized in the cosmetic and pharmaceutical industries.[1][2][3] Its popularity stems from its favorable sensory profile, characterized by a non-greasy, smooth skin feel and its ability to enhance the spreadability of topical formulations.[1][2] In the context of drug development, particularly for dermal and transdermal delivery systems, the physicochemical properties of excipients like this compound are of paramount importance. Among these, surface tension and the spreading coefficient are critical parameters that govern the formulation's performance, including ease of application, uniformity of the applied film, and potentially the absorption of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the surface tension and spreading coefficient of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for the measurement of surface tension and spreadability, and an exploration of the relationship between these properties and the functional performance of formulations containing this emollient.

Physicochemical Properties of this compound

This compound is the ester of 2-ethylhexanol and isononanoic acid.[4] Its branched-chain structure contributes to its low viscosity and freezing point, which in turn influences its tactile properties and performance in formulations.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | Ethylhexyl Isononanoate | [5] |

| CAS Number | 71566-49-9 | [4] |

| Molecular Formula | C₁₇H₃₄O₂ | [6] |

| Molar Weight | 270.5 g/mol | [6] |

| Appearance | Clear, colorless liquid | [2][4] |

| Viscosity (at 25°C) | 4.3 cP | [4] |

| Specific Gravity (at 25°C) | 0.856 | [4] |

| Refractive Index (at 25°C) | 1.434 | [4] |

| Solubility | Insoluble in water; soluble in oils and alcohols | [2] |

Surface Tension and Spreading Coefficient: A Theoretical Overview

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a measure of the cohesive energy present at the interface between a liquid and another phase (typically air). Emollients with lower surface tension generally exhibit better spreading characteristics.[7]

The spreading coefficient (S) is a measure of the ability of a liquid to spread over another liquid or a solid surface. It is determined by the balance of adhesive and cohesive forces. A positive spreading coefficient indicates that the liquid will spread spontaneously. The spreading coefficient can be calculated using the following equation:

S = γ_s - γ_l - γ_sl

where:

-

γ_s is the surface free energy of the substrate

-

γ_l is the surface tension of the liquid

-

γ_sl is the interfacial tension between the solid and the liquid

In practice, the spreading behavior of emollients on the skin or skin-mimicking substrates is often evaluated by measuring the area of spread over time.

Quantitative Data: Surface Tension and Spreading Value

The spreading value is a practical measure of spreadability. While a specific value for this compound is not cited, Table 2 provides a comparative overview of the spreading values of other common emollient esters, illustrating the range of performance that can be expected.

Table 2: Comparative Spreading Values of Emollient Esters

| Emollient Ester | Spreading Value (mm²/10 min) | Reference(s) |

| Diisopropyl Adipate | > 950 | [7] |

| Isodecyl Neopentanoate | 750 - 950 | [7] |

| Isocetyl Stearate | 450 - 750 | [7] |

| Octyldodecyl Stearoyl Stearate | 50 - 450 | [7] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of surface tension and spreading coefficient, adaptable for the characterization of this compound and other liquid emollients.

Measurement of Surface Tension

1. Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid from the shape of a pendant drop.

-

Apparatus:

-

Goniometer/Tensiometer with a high-resolution camera

-

Syringe with a needle of known diameter

-

Light source

-

Environmental chamber for temperature and humidity control

-

Software for drop shape analysis

-

-

Procedure:

-

Clean the syringe and needle thoroughly to remove any contaminants.

-

Fill the syringe with this compound, ensuring no air bubbles are present.

-

Mount the syringe in the tensiometer.

-

Carefully dispense a small drop of the liquid at the tip of the needle.

-

Allow the drop to hang and reach equilibrium.

-

Capture a high-resolution image of the pendant drop.

-

The software analyzes the shape of the drop, fitting it to the Young-Laplace equation to calculate the surface tension based on the drop's dimensions and the density of the liquid.

-

Repeat the measurement multiple times to ensure accuracy and reproducibility.

-

2. Du Noüy Ring Method

This classic method measures the force required to detach a platinum ring from the surface of a liquid.

-

Apparatus:

-

Tensiometer with a sensitive force balance

-

Platinum-iridium ring of precise dimensions

-

Sample vessel

-

Temperature-controlled stage

-

-

Procedure:

-

Clean the platinum ring meticulously, typically by flaming it to red heat to remove organic contaminants.

-

Place the this compound sample in the vessel on the tensiometer stage.

-

Immerse the ring in the liquid.

-

Slowly raise the stage, causing the ring to be pulled through the liquid surface.

-

A liquid lamella is formed between the ring and the liquid surface.

-

The force required to pull the ring from the surface is measured by the balance.

-

The surface tension is calculated from the maximum force recorded just before the lamella breaks, taking into account correction factors related to the ring's geometry and the volume of liquid lifted.

-

Conduct multiple measurements to obtain a reliable average.

-

Measurement of Spreading Coefficient (Spreading Value)

1. Parallel-Plate Extensometry

This method measures the area of spread of a known volume of liquid under a constant weight over time.

-

Apparatus:

-

Two flat, circular glass plates

-

A standardized weight

-

A ruler or caliper

-

A stopwatch

-

-

Procedure:

-

Ensure the glass plates are clean and level.

-

Place a precise volume (e.g., 1 mL) of this compound at the center of the bottom plate.

-

Carefully place the top plate over the liquid.

-

Place the standardized weight on the center of the top plate.

-

Start the stopwatch immediately.

-

Measure the diameter of the spread liquid at predetermined time intervals (e.g., 1, 5, and 10 minutes).

-

Calculate the area of spread (Spreading Value) at each time point.

-

Repeat the experiment for consistency.

-

2. Contact Angle Measurement

The spreading coefficient can be indirectly assessed by measuring the contact angle of the emollient on a substrate that mimics the skin.

-

Apparatus:

-

Goniometer with a high-resolution camera

-

Syringe for dispensing a precise drop

-

A suitable substrate (e.g., Vitro-Skin® or a similar synthetic skin mimic)

-

Environmental chamber

-

-

Procedure:

-

Place the substrate on the goniometer stage.

-

Dispense a small, precise drop of this compound onto the substrate.

-

Immediately start recording images of the drop.

-

Measure the contact angle at the liquid-solid-air interface at various time points.

-

A lower contact angle indicates better wetting and, consequently, a higher tendency to spread.

-

The spreading coefficient can be calculated if the surface free energy of the substrate and the interfacial tension are known.

-

Signaling Pathways and Logical Relationships

The interplay between the physicochemical properties of an emollient and its functional performance can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship for this compound.

Conclusion

The surface tension and spreading coefficient of this compound are key determinants of its efficacy as an emollient in both cosmetic and pharmaceutical formulations. While precise quantitative values for its surface tension are not widely published, it can be reasonably estimated to be in the range of 27-30 mN/m based on its chemical structure and data from similar esters. Its low viscosity and surface tension contribute to a high spreading coefficient, resulting in the desirable light, non-greasy skin feel and excellent spreadability that make it a valuable ingredient. The experimental protocols detailed in this guide provide a robust framework for the characterization of these properties, enabling researchers and formulators to make informed decisions in the development of high-performance topical products.

References

- 1. researchgate.net [researchgate.net]

- 2. rawsource.com [rawsource.com]

- 3. This compound Supplier | 59219-71-5 | Your Reliable Distributor UPIglobal [upichem.com]

- 4. HallStar® this compound | Hallstar BPC [hallstarbeauty.com]

- 5. specialchem.com [specialchem.com]

- 6. Ethylhexyl Isononanoate | C17H34O2 | CID 116723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

molecular weight and density of octyl isononanoate

An In-Depth Technical Guide to the Molecular Weight and Density of Octyl Isononanoate

Introduction

This compound, commonly identified by its isomer 2-ethylhexyl isononanoate, is a branched-chain ester that serves as a versatile emollient in various industries, including cosmetics, personal care, and pharmaceuticals.[1] Its physical properties, such as molecular weight and density, are fundamental parameters that influence its function in formulations, dictating aspects like viscosity, spreadability, and solvent characteristics. This guide provides a comprehensive overview of these properties and the experimental methodologies for their determination.

Physical and Chemical Properties

The key physical and chemical properties of 2-ethylhexyl isononanoate are summarized in the table below. These values are crucial for formulation development, quality control, and regulatory compliance.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₄O₂ | [2][3][4] |

| Molecular Weight | 270.45 g/mol | [4][5][6] |

| Density | 0.862 g/cm³ | [4][5][7] |

| 0.856 g/mL | [8] | |

| Appearance | Clear, colorless liquid | [1][9] |

| Synonyms | 2-ethylhexyl isononanoate, Isononanoic acid, 2-ethylhexyl ester | [1][5] |

Experimental Protocols

The determination of the molecular weight and density of liquid esters like this compound can be achieved through established laboratory techniques. The following sections detail the methodologies for these measurements.

Determination of Molecular Weight (Dumas Method for Volatile Liquids)

The molecular weight of a volatile liquid can be determined by applying the ideal gas law (PV = nRT).[3][10] This method involves vaporizing a known mass of the liquid in a container of known volume at a measured temperature and pressure.

Materials:

-

Erlenmeyer flask (e.g., 125 mL)

-

Aluminum foil

-

Rubber band

-

Analytical balance

-

Beaker (e.g., 1000 mL)

-

Hot plate

-

Thermometer

-

Barometer

-

Graduated cylinder

-

Sample of this compound

Procedure:

-

Preparation: A clean, dry Erlenmeyer flask is capped with a small piece of aluminum foil, which is secured with a rubber band. A tiny pinhole is made in the center of the foil cap.[11]

-

Initial Weighing: The mass of the dry flask, foil cap, and rubber band is accurately measured using an analytical balance.[11][12]

-

Sample Addition: A small amount (approximately 3-5 mL) of the this compound sample is added to the flask.[10][12] The foil cap is replaced.

-

Vaporization: The flask is submerged in a beaker of water, ensuring the water level is high enough to heat the entire flask but does not cover the foil cap.[11][12] The water is heated to a gentle boil on a hot plate. The liquid in the flask will vaporize, and its vapor will drive the air out through the pinhole. Heating continues until all the liquid has turned into vapor.[11]

-

Temperature and Pressure Measurement: The temperature of the boiling water is recorded, which is taken as the temperature of the gas inside the flask.[10][11] The atmospheric pressure in the laboratory is recorded using a barometer.[10]

-

Condensation and Final Weighing: The flask is removed from the hot water bath and allowed to cool to room temperature. The vapor inside will condense back into a liquid.[11] The outside of the flask is carefully dried. The flask, cap, rubber band, and the condensed liquid are weighed on the same analytical balance.[12]

-

Volume Determination: The volume of the flask is determined by filling it completely with water and then measuring the volume of the water using a graduated cylinder.[10] This represents the volume of the vapor.

-

Calculation: The molecular weight (M) is calculated using the ideal gas law equation:

-

M = (mRT) / (PV)

-

Where:

-

m = mass of the condensed liquid (final mass - initial mass of the empty flask assembly)

-

R = ideal gas constant (0.0821 L·atm/mol·K)

-

T = temperature of the boiling water in Kelvin

-

P = atmospheric pressure in atmospheres

-

V = volume of the flask in Liters

-

-

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of this compound is by measuring the mass of a known volume.

Materials:

-

Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

Initial Weighing: A clean, dry volumetric flask or pycnometer is accurately weighed on an analytical balance.

-

Sample Addition: The flask is filled to its calibration mark with this compound. Care should be taken to ensure the bottom of the meniscus is on the calibration line.

-

Temperature Control: The temperature of the liquid is allowed to equilibrate to a known, constant temperature (e.g., 20°C or 25°C), and the temperature is recorded.

-

Final Weighing: The filled flask is weighed on the same analytical balance.

-

Calculation: The density (ρ) is calculated using the following formula:

-

ρ = m / V

-

Where:

-

m = mass of the liquid (mass of the filled flask - mass of the empty flask)

-

V = volume of the liquid (the calibrated volume of the flask)

-

-

Logical Relationships

The following diagram illustrates the relationship between the chemical compound, its fundamental properties, and the experimental methods used for their determination.

Caption: Relationship between this compound and its physical properties.

References

- 1. 2-Ethylhexyl isononanoate - Descrizione [tiiips.com]

- 2. researchgate.net [researchgate.net]

- 3. vernier.com [vernier.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 2-ethylhexyl isononanoate CAS#: 71566-49-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. Molecular Weight Determination of Volatile Liquids using Tea Kettle Apparatus [gavinpublishers.com]

- 10. content.pulaskischools.org [content.pulaskischools.org]

- 11. justonly.com [justonly.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

octyl isononanoate function as a cosmetic emollient

An In-depth Technical Guide to Octyl Isononanoate as a Cosmetic Emollient

Introduction

This compound, also known by its INCI name Ethylhexyl Isononanoate, is a versatile ester that serves as a key functional ingredient in a wide array of cosmetic and personal care products.[1] It is the reaction product of isononanoic acid and 2-ethylhexanol.[2][3] As a lightweight emollient, it is prized for its ability to impart a non-greasy, smooth, and soft feel to the skin.[4][5] Its unique branched-chain structure provides distinct sensory and functional benefits, including excellent spreadability and the ability to reduce the tackiness of heavier oils in a formulation.[2][6][7]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and formulation professionals. It covers its physicochemical properties, mechanism of action, performance data, relevant experimental protocols for evaluation, and a summary of its safety profile.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild, characteristic fatty ester odor.[4][8] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₄O₂ | [4] |

| CAS Number | 84878-30-8 / 71566-49-9 | [4][8] |

| Molar Weight | 266.45 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4][8] |

| Odor | Mild, characteristic fatty odor | [4][8] |

| Boiling Point | ~294 °C to 304 °C | [4][6] |

| Melting Point | ~ -20 °C | [4] |

| Flash Point | 127 °C | [8][9] |

| Density | ~0.86 – 0.88 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in oils, alcohols, mineral oil, and vegetable oil. | [2][4] |

Mechanism of Action as an Emollient

As an emollient, this compound functions primarily at the surface of the stratum corneum. Its branched chemical structure prevents tight packing of molecules, resulting in a low viscosity and lightweight feel.[2][6] When applied to the skin, it forms a thin, semi-occlusive film that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration. This film smooths the skin's surface by filling in the spaces between desquamating corneocytes, which enhances light reflection and imparts a softer, more supple appearance. Its non-greasy nature is a key differentiator from heavier, more occlusive emollients.

Performance Characteristics and Applications

This compound is valued for its multifunctional benefits in cosmetic formulations.[10] It serves as an emollient, detackifying agent, and solvent.[2][7] Its ability to enhance the solubility of active ingredients and UV filters makes it particularly useful in sun care products.[1][4]

Recommended Use Levels in Cosmetic Formulations: [11]

| Product Type | Recommended Concentration (%) | Key Function(s) |

| Creams and Lotions | 1 - 10% | Provides emollience and a smooth after-feel. |

| Sunscreens | 2 - 8% | Acts as a solvent for UV filters; contributes to a non-greasy feel. |

| Hair Care (Conditioners, Serums) | 1 - 5% | Imparts a silky, non-greasy feel to hair; enhances shine. |

| Color Cosmetics (Foundations, Lipsticks) | 2 - 15% | Aids in pigment dispersion; provides a smooth application. |

| Fragrance Formulations | Up to 6% in concentrate | Serves as a carrier for fragrance oils. |

Experimental Protocols for Efficacy Evaluation

The performance of this compound as an emollient can be substantiated through a combination of sensory and instrumental analyses.

Protocol: Instrumental Measurement of Spreadability

This protocol uses the parallel-plate method to quantify the spreadability of an emollient, which correlates with its ease of application and skin feel.[12]

Objective: To determine the spreadability of this compound by measuring the diameter of its spread under a constant weight over time.

Apparatus:

-

Two flat, smooth glass plates (e.g., 20 cm x 20 cm)[12]

-

Standardized weight (e.g., 125 g)[12]

-

Ruler or caliper

-

Stopwatch

-

Analytical balance

Methodology:

-

Ensure glass plates are clean, dry, and on a level horizontal surface.[12]

-

Accurately weigh 1 g of the emollient ester and place it at the center of the bottom plate.[12]

-

Carefully place the top glass plate over the sample, ensuring it is centered.

-

Place the 125 g standardized weight on the center of the top plate and simultaneously start the stopwatch.[12]

-

Record the diameter of the spread sample at specified time intervals (e.g., 1, 5, and 10 minutes).

-

Calculate the spread area (S) for each time point using the formula: S = πr².

-

The results can be plotted as spread area versus time to compare different emollients.

References

- 1. specialchem.com [specialchem.com]

- 2. HallStar® this compound | Hallstar BPC [hallstarbeauty.com]

- 3. ulprospector.com [ulprospector.com]

- 4. rawsource.com [rawsource.com]

- 5. This compound Supplier | 59219-71-5 | Your Reliable Distributor UPIglobal [upichem.com]

- 6. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodscentscompany.com]

- 7. specialchem.com [specialchem.com]

- 8. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

- 9. WERCS Studio - Application Error [hallstar-sds.thewercs.com]

- 10. CM Studio+ | HALLSTAR® this compound | Ethylhexyl Isononanoate [app.cmstudioplus.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Octyl Isononanoate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile ester recognized for its exceptional emollient properties, making it a valuable excipient in the formulation of topical drug delivery systems.[1] As a lightweight and non-greasy substance, it improves the aesthetic and sensory characteristics of topical preparations, which can contribute to better patient compliance.[2][3] Chemically, it is the ester of isononanoic acid and 2-ethylhexyl alcohol.[4] Its branched structure imparts a low viscosity and a low freezing point, which helps to reduce the tackiness of other, heavier oils in a formulation.[3][4]

Beyond its emollient properties, this compound functions as a solubilizing agent, which can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) at the site of application.[2] Furthermore, its lipophilic nature suggests a potential role as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[5][6] These application notes provide a comprehensive overview of the use of this compound in topical drug delivery, including its physicochemical properties, proposed mechanisms of action, and detailed experimental protocols for formulation and evaluation.

Physicochemical Properties and Their Relevance in Topical Formulations

The utility of this compound in topical drug delivery is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Significance in Topical Drug Delivery |

| Chemical Formula | C₁₇H₃₄O₂ | The long alkyl chain contributes to its lipophilic nature, making it compatible with the lipid-rich stratum corneum. |

| Molar Weight | 266.45 g/mol | Its relatively low molecular weight for an emollient ester may facilitate its own penetration into the upper layers of the stratum corneum, potentially disrupting the lipid structure. |

| Appearance | Clear, colorless liquid | Ensures the formulation is aesthetically pleasing and does not impart any unwanted color. |

| Odor | Mild, characteristic ester odor | Its mild odor profile is advantageous as it does not interfere with the desired fragrance of the final product or contribute to an unpleasant patient experience. |

| Solubility | Insoluble in water, soluble in oils and alcohols | This property is crucial for its role as a solubilizing agent for lipophilic drugs and its incorporation into the oil phase of emulsions (creams and lotions).[2] |

| Density | ~0.86 – 0.88 g/cm³ | Its low density contributes to a lightweight feel on the skin, avoiding the heavy, greasy sensation that can be associated with some other emollients. |

| Boiling Point | ~294 °C | Its high boiling point indicates low volatility, ensuring it remains on the skin to perform its function as a vehicle and emollient. |

| Melting Point | ~ -20 °C | The low melting point ensures it remains in a liquid state at room and physiological temperatures, which is essential for its role in liquid and semi-solid formulations.[3] |

Proposed Mechanism of Action as a Penetration Enhancer

While specific signaling pathways for this compound have not been elucidated, its mechanism as a penetration enhancer is likely attributed to its interaction with the lipids of the stratum corneum. As a lipophilic ester, it is proposed to reversibly disrupt the highly ordered structure of the intercellular lipid lamellae. This disruption increases the fluidity of the lipid matrix, creating a more permeable barrier and facilitating the diffusion of the API through the stratum corneum. This mechanism is common to many chemical penetration enhancers.[5][7]

Experimental Protocols

Preparation of a Topical Cream Formulation

This protocol describes the preparation of an oil-in-water (O/W) cream containing this compound and a model lipophilic API.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Cetearyl Alcohol (emulsifier and thickener)

-

Glyceryl Stearate (emulsifier)

-

Glycerin (humectant)

-

Xanthan Gum (stabilizer)

-

Preservative (e.g., Phenoxyethanol)

-

Purified Water

Equipment:

-

Homogenizer

-

Water bath

-

Beakers

-

Stirring rods

-

Weighing balance

Procedure:

-

Oil Phase Preparation: In a beaker, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.

-

API Incorporation: Dissolve the predetermined amount of the lipophilic API in the heated oil phase with continuous stirring until fully dissolved.

-

Aqueous Phase Preparation: In a separate beaker, disperse the xanthan gum in glycerin to prevent clumping. Add this dispersion to the purified water and heat to 70-75°C while stirring. Add the preservative.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

-

Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a stable emulsion with a uniform droplet size.

-

Cooling: Allow the cream to cool to room temperature with gentle stirring.

-

Final Adjustments: Once cooled, check the pH and adjust if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).

In Vitro Skin Permeation Study

This protocol outlines an in vitro skin permeation test (IVPT) using Franz diffusion cells to evaluate the effect of this compound on the dermal absorption of an API. This method is adapted from established protocols for similar compounds.[8]

Materials and Equipment:

-

Franz diffusion cells

-

Human or porcine skin membranes

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and needles

-

HPLC or other suitable analytical instrument

Procedure:

-

Skin Membrane Preparation: Thaw frozen porcine or human skin at room temperature. Remove any subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.

-